molecular formula C17H17N3O B030361 N-Desmethylondansetron CAS No. 99614-14-9

N-Desmethylondansetron

Cat. No.: B030361
CAS No.: 99614-14-9
M. Wt: 279.34 g/mol
InChI Key: NTOYQHBABVCYMC-UHFFFAOYSA-N
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Description

N-Desmethylondansetron, also known as this compound, is a useful research compound. Its molecular formula is C17H17N3O and its molecular weight is 279.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Nanodiamond Particles : These particles have potential applications in biomedical fields, including as therapeutic agents, diagnostic probes, delivery vehicles, gene therapy, anti-viral and anti-bacterial treatments, tissue scaffolds, and novel medical devices (Schrand, Hens, & Shenderova, 2009).

  • Deep Eutectic Solvents (DESs) : DESs enhance the anhydrous proton conductivity of Nafion 115® membrane for fuel cell applications, and also efficiently remove both basic and non-basic nitrogen compounds from fuels, suggesting their potential for green and efficient denitrogenation of fuels (Karimi, Mohammadi, & Hooshyari, 2020); (Ali et al., 2016).

  • Drug-Eluting Stents (DES) : New-generation drug-eluting stents (n-DES) show significant improvements in reducing the risk of restenosis and stent thrombosis compared to older generation DES and bare-metal stents (Sarno et al., 2012); (Varenhorst et al., 2018).

  • Carbon Nanotubes (CNTs) : These are used in separation science as solid-phase extraction, microextraction sorbents, membranes, chromatography, electrophoresis, and laser desorption/ionization substrates (Herrera-Herrera et al., 2012).

  • Nanofiltration Membranes : These membranes find applications in water treatment for drinking water production, wastewater treatment, and as a pretreatment for desalination, effectively removing turbidity, microorganisms, and hardness (Hilal et al., 2004); (Mohammad et al., 2015).

  • Polymer Synthesis : DESs play multiple roles in the synthesis of polymers and related materials, offering compositional flexibility and potential applications in high-tech products via low-cost processes (Carriazo et al., 2012).

  • Environmental Contaminants : Contaminants like DES can alter differentiation through epigenetic gene imprinting, causing transgenerational effects in mice and humans (McLachlan, 2016).

  • Metallomics : This field integrates research related to biometals, focusing on the identification and elucidation of their biological or physiological functions in biological systems (Haraguchi, 2004).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling N-Desmethylondansetron . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for N-Desmethylondansetron were not found, the field of drug discovery and development is continually evolving. Advances in technologies such as artificial intelligence and machine learning are accelerating the discovery of new compounds and increasing the variety of commercial drugs while decreasing their research costs .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-Desmethylondansetron are not fully understood due to limited research. As a derivative of ondansetron, it may share some biochemical characteristics. Ondansetron works by blocking the action of serotonin, a natural substance in the brain that may cause nausea and vomiting . Therefore, this compound might interact with serotonin receptors, proteins, and other biomolecules in the body.

Cellular Effects

Based on its potential interaction with serotonin receptors, it could influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

Properties

IUPAC Name

3-[(2-methylimidazol-1-yl)methyl]-1,2,3,9-tetrahydrocarbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-18-8-9-20(11)10-12-6-7-15-16(17(12)21)13-4-2-3-5-14(13)19-15/h2-5,8-9,12,19H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOYQHBABVCYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301145416
Record name 1,2,3,9-Tetrahydro-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99614-14-9
Record name 1,2,3,9-Tetrahydro-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99614-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desmethylondansetron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,9-Tetrahydro-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYLONDANSETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31S56S12GI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions that N-Demethyl Ondansetron is a major human metabolite of Ondansetron. What is the significance of using fungal strains like Cunninghamella blakesleana to produce this metabolite in a laboratory setting?

A1: Utilizing fungal strains like Cunninghamella blakesleana to produce N-Demethyl Ondansetron in vitro offers a controlled and efficient method for generating this important human metabolite []. This approach allows researchers to bypass the complexities of in vivo studies, providing a direct means to:

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